2-Formyl-3-methylthiophene-4-boronic acid
Overview
Description
2-Formyl-3-methylthiophene-4-boronic acid (2F3MTA4BA) is an organic compound with a wide range of applications in scientific research. It is a boronic acid derivative of thiophene, with a sulfur atom substituted with a formyl group. 2F3MTA4BA is a versatile compound that has been used in various research studies for its unique properties. It has been used to study the biochemical and physiological effects of 2F3MTA4BA on living cells and organisms, as well as its potential therapeutic applications in the medical field.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: 2-Formyl-3-methylthiophene-4-boronic acid is used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The protodeboronation is achieved by utilizing a radical approach paired with a Matteson–CH2–homologation .
- Results or Outcomes: This protocol allows for a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: 2-Formyl-3-methylthiophene-4-boronic acid can be used as a substrate in the Suzuki–Miyaura coupling reaction .
- Methods of Application: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Formyl-3-methylthiophene-4-boronic acid can be used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are known to inhibit PARP-1 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
(5-formyl-4-methylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-5(7(9)10)3-11-6(4)2-8/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYUVVZXOQDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249078 | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3-methylthiophene-4-boronic acid | |
CAS RN |
1310403-93-0 | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310403-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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